molecular formula C21H23N5O5S B2447910 4-oxo-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)-4H-chromene-2-carboxamide CAS No. 1021248-47-4

4-oxo-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)-4H-chromene-2-carboxamide

Cat. No.: B2447910
CAS No.: 1021248-47-4
M. Wt: 457.51
InChI Key: MPCNHMCJCFZGAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)-4H-chromene-2-carboxamide is a complex organic compound characterized by its chromene core and various functional groups, including a sulfonyl group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)-4H-chromene-2-carboxamide typically involves multiple steps, starting with the construction of the chromene core. Key steps may include:

  • Formation of the chromene ring through a cyclization reaction.

  • Introduction of the sulfonyl group via a sulfonation reaction.

  • Attachment of the piperazine ring through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the chromene core to its oxidized form.

  • Reduction: Reduction of functional groups, such as the sulfonyl group.

  • Substitution: Replacement of substituents on the chromene ring or piperazine ring.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction reactions might involve reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution reactions could employ nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products Formed:

  • Oxidation can yield various oxidized chromene derivatives.

  • Reduction can produce reduced forms of the compound.

  • Substitution reactions can lead to a range of substituted chromene and piperazine derivatives.

Scientific Research Applications

Biology: It has been studied for its biological activity, including potential antimicrobial, antiviral, and anticancer properties. Research is ongoing to explore its effects on various biological targets.

Medicine: The compound's potential therapeutic applications are being investigated, particularly in the treatment of diseases such as tuberculosis and cancer. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the chemical industry, this compound can be used as a building block for the synthesis of more complex molecules, contributing to the development of new materials and products.

Mechanism of Action

The mechanism by which 4-oxo-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)-4H-chromene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound's interactions.

Comparison with Similar Compounds

  • N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

  • N-(4-oxo-2-(4-(4-(2-(substituted phenylamino)acetyl)piperazin-1-yl)phenyl)quinazolin-3(4H)-yl)benzamide derivatives

  • (R)-1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)-N-(3-(pyridin-4-yl)-1H-indazol-5-yl)pyrrolidine-3-carboxamide

Uniqueness: 4-oxo-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)-4H-chromene-2-carboxamide stands out due to its unique combination of chromene core, sulfonyl group, and piperazine ring. This structural complexity allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-oxo-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O5S/c27-17-15-19(31-18-6-2-1-5-16(17)18)20(28)22-9-4-14-32(29,30)26-12-10-25(11-13-26)21-23-7-3-8-24-21/h1-3,5-8,15H,4,9-14H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCNHMCJCFZGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.